4-(4-Bromopyridin-2-yl)morpholine

Descripción

The exact mass of the compound 4-(4-Bromopyridin-2-yl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromopyridin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromopyridin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

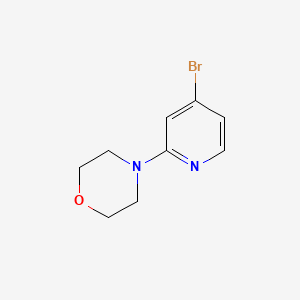

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-bromopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEDZKKCXNVSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679702 | |

| Record name | 4-(4-Bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040377-12-5 | |

| Record name | 4-(4-Bromo-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040377-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromopyridin-2-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-(4-Bromopyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Bromopyridin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its synthesis, characterization, and safe handling.

Introduction: A Versatile Scaffold in Chemical Research

4-(4-Bromopyridin-2-yl)morpholine belongs to the class of morpholino-substituted pyridines, a structural motif that has garnered significant attention in the field of drug discovery and development. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, often imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility and metabolic stability. The bromopyridine core, on the other hand, serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions.[1][2] This dual functionality makes 4-(4-Bromopyridin-2-yl)morpholine a valuable intermediate for the synthesis of complex molecules with potential biological activity, particularly in the development of kinase inhibitors for cancer therapy.[1]

Physicochemical Properties

Identification and Structure

The structural representation and key identifiers for 4-(4-Bromopyridin-2-yl)morpholine are presented below.

Caption: 2D Structure of 4-(4-Bromopyridin-2-yl)morpholine

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(4-bromopyridin-2-yl)morpholine | [3] |

| CAS Number | 1040377-12-5 | [3] |

| Molecular Formula | C₉H₁₁BrN₂O | [3] |

| Molecular Weight | 243.10 g/mol | [3] |

| Canonical SMILES | C1COCCN1C2=NC=CC(=C2)Br | [3] |

| InChIKey | RHEDZKKCXNVSPI-UHFFFAOYSA-N | [3] |

Predicted and Analogous Physical Properties

Direct experimental data for the physical properties of 4-(4-Bromopyridin-2-yl)morpholine are limited. The following table summarizes predicted values and experimental data for closely related compounds to provide an estimate of its physical characteristics.

Table 2: Physical Property Data

| Property | Value | Notes | Source |

| Melting Point | 53-56 °C | Experimental value for 4-Bromopyridine. The morpholine substituent will likely alter this value. | [4] |

| Boiling Point | 382.8 ± 52.0 °C | Predicted value for the analogous 4-(4-Bromopyrimidin-2-yl)morpholine. | [5] |

| Density | 1.570 ± 0.06 g/cm³ | Predicted value for the analogous 4-(4-Bromopyrimidin-2-yl)morpholine. | [5] |

| pKa | 3.03 ± 0.40 | Predicted value for the analogous 4-(4-Bromopyrimidin-2-yl)morpholine. | [5] |

| XLogP3 | 1.6 | Computed value, indicating moderate lipophilicity. | [3] |

| Appearance | White to off-white solid | Based on the appearance of the analogous 4-(4-Bromopyrimidin-2-yl)morpholine. | [5] |

Solubility: While specific solubility data is not available, based on its structure, 4-(4-Bromopyridin-2-yl)morpholine is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its hydrochloride salt is reported to have poor solubility in organic solvents.[6]

Synthesis and Purification

The synthesis of 4-(4-Bromopyridin-2-yl)morpholine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is adapted from a similar procedure for the synthesis of 4-(4-bromopyrimidin-2-yl)morpholine.[5]

Synthetic Workflow

Caption: General workflow for the synthesis of 4-(4-Bromopyridin-2-yl)morpholine.

Detailed Experimental Protocol

Materials:

-

2,4-Dibromopyridine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2,4-dibromopyridine (1.0 eq) in anhydrous THF in a round-bottom flask, add potassium carbonate (5.0 eq). Stir the suspension at room temperature for 5-10 minutes.

-

Addition of Morpholine: Add morpholine (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 5-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture to remove the potassium carbonate. Wash the solid residue with THF.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield 4-(4-Bromopyridin-2-yl)morpholine as a solid.

Rationale behind experimental choices:

-

Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for this transformation. Its heterogeneous nature simplifies the work-up process through filtration.

-

Solvent Selection: THF is a good solvent for the reactants and is relatively inert under the reaction conditions.

-

Purification Method: Silica gel chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential regioisomeric byproducts.

Spectroscopic Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the morpholine and bromopyridine moieties.

-

Morpholine Protons: Two multiplets are anticipated for the morpholine protons. The protons adjacent to the oxygen atom (O-CH ₂) would appear further downfield (typically around δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen atom (N-CH ₂), which would likely appear around δ 3.4-3.6 ppm.

-

Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 6.5-8.5 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and a singlet or a narrow doublet.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Morpholine Carbons: The carbons of the morpholine ring are expected to show two distinct signals in the aliphatic region. The carbons bonded to oxygen (O-C H₂) will be deshielded and appear further downfield (around δ 66-68 ppm) compared to the carbons bonded to nitrogen (N-C H₂), which are expected around δ 45-50 ppm.

-

Pyridine Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-O-C Stretch: A strong band in the region of 1100-1120 cm⁻¹ is expected, corresponding to the C-O-C stretching vibration of the morpholine ring.

-

C-N Stretch: Aromatic and aliphatic C-N stretching vibrations will likely appear in the 1250-1350 cm⁻¹ region.

-

Aromatic C=C and C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region will be indicative of the pyridine ring.

-

C-Br Stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) may be observed for the C-Br bond.

Safety and Handling

4-(4-Bromopyridin-2-yl)morpholine is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

The unique structural features of 4-(4-Bromopyridin-2-yl)morpholine make it a valuable building block in several areas of chemical research.

-

Medicinal Chemistry: As previously mentioned, this compound is a key intermediate in the synthesis of kinase inhibitors. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

-

Materials Science: The pyridine ring's electronic properties make it a candidate for incorporation into organic electronic materials. The bromo-substituent provides a site for polymerization or modification to tune the material's properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[7]

Conclusion

4-(4-Bromopyridin-2-yl)morpholine is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its known and predicted physical properties, a reliable synthetic protocol, expected analytical characteristics, and essential safety information. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound to advance their scientific endeavors.

References

-

PubChem. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918. [Link]

-

MySkinRecipes. 4-Bromo-2-morpholinopyridine. [Link]

-

ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

-

Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-2-chloropyridine: A Versatile Intermediate in Material Science Applications. [Link]

-

Reddit. Help with 4-Bromopyridine HCl : r/Chempros. [Link]

Sources

- 1. 4-Bromo-2-morpholinopyridine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1120-87-2 CAS MSDS (4-Bromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(4-BROMOPYRIMIDIN-2-YL)MORPHOLINE CAS#: 663194-10-3 [m.chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. nbinno.com [nbinno.com]

4-(4-Bromopyridin-2-yl)morpholine chemical structure

Technical Whitepaper: 4-(4-Bromopyridin-2-yl)morpholine as a Strategic Scaffold

Executive Summary

4-(4-Bromopyridin-2-yl)morpholine (CAS: 1040377-12-5) represents a high-value heterocyclic building block in modern drug discovery. Characterized by a pyridine core substituted with a solubilizing morpholine ring at the C-2 position and a reactive bromine handle at the C-4 position, this scaffold serves as a critical "exit vector" node. Its structural duality allows researchers to modulate physicochemical properties (solubility, LogD) via the morpholine moiety while retaining a versatile electrophilic site (C-Br) for downstream diversification via palladium-catalyzed cross-coupling.

This guide provides an in-depth technical analysis of the molecule, focusing on the challenge of regioselective synthesis, self-validating experimental protocols, and its application in kinase inhibitor development.

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a central pyridine ring. The placement of substituents is non-trivial and dictates both the synthetic strategy and the biological activity.

| Property | Data / Descriptor | Significance |

| IUPAC Name | 4-(4-bromopyridin-2-yl)morpholine | Unambiguous identification |

| CAS Number | 1040377-12-5 | Key for sourcing and regulatory checks |

| Molecular Formula | C9H11BrN2O | -- |

| Molecular Weight | 243.10 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery) |

| ClogP | ~1.6 (Predicted) | Lipinski compliant; favorable for oral bioavailability |

| H-Bond Acceptors | 3 (N, O) | Key for hinge-binding in kinase domains |

| Topological Polar Surface Area | 25.4 Ų | Indicates good membrane permeability |

Structural Logic:

-

The Morpholine (C-2): Acts as a solubility anchor. In medicinal chemistry, the morpholine oxygen often participates in water-mediated hydrogen bonding, while the ring shape restricts conformational flexibility.

-

The Bromine (C-4): A versatile handle. The C-4 position of pyridine is electronically deficient, making the C-Br bond highly activated for oxidative addition by Pd(0) species, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.

Part 2: Synthetic Routes & Regiocontrol (The "Expert" Insight)

The synthesis of 4-(4-bromopyridin-2-yl)morpholine presents a classic problem in heteroaromatic substitution: Regioselectivity .

The Naive Approach (Risk of Failure)

Reacting 2,4-dibromopyridine directly with morpholine often leads to a mixture of regioisomers.

-

Theory: Nucleophilic Aromatic Substitution (SNAr) favors the position that best stabilizes the Meisenheimer intermediate.

-

Reality: While C-4 is often more reactive in 2,4-dihalopyridines due to para-quinoid resonance stabilization, C-2 is also reactive. Without strict control, you obtain a mixture of the desired product and the unwanted 4-morpholino-2-bromo isomer. Separation of these isomers is difficult due to similar polarity.

The Precision Route (Recommended)

To guarantee the formation of the 2-morpholino product, one should utilize 2-fluoro-4-bromopyridine .

-

Mechanism:[1][2][3][4][5][6] The C-F bond is significantly more electrophilic toward SNAr than the C-Br bond due to the high electronegativity of fluorine.

-

Result: Morpholine attacks C-2 exclusively, displacing Fluorine while leaving the C-4 Bromine intact for later use.

Figure 1: Regioselective synthesis pathway exploiting the leaving group differential (F > Br) to ensure C-2 substitution.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis via SNAr

Objective: Synthesize 20g of 4-(4-bromopyridin-2-yl)morpholine with >98% isomeric purity.

Reagents:

-

2-Fluoro-4-bromopyridine (1.0 equiv)

-

Morpholine (2.5 equiv) - Acts as both reactant and base.

-

DMSO or NMP (Solvent) - Polar aprotic solvents accelerate SNAr.

Step-by-Step Method:

-

Setup: Charge a dry round-bottom flask with 2-fluoro-4-bromopyridine (20.0 g, 113.6 mmol) and DMSO (100 mL).

-

Addition: Add morpholine (24.7 g, 284 mmol) dropwise over 10 minutes. Note: Exotherm is possible.

-

Reaction: Heat the mixture to 80°C for 4 hours.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove residual DMSO and morpholine.

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity is >95% by NMR.

Self-Validating Checkpoint (NMR):

-

1H NMR (CDCl3): Look for the pyridine protons.

-

C-3 Proton: Doublet ~6.7 ppm (Shielded by morpholine).

-

C-5 Proton: Doublet of doublets ~6.9 ppm.

-

C-6 Proton: Doublet ~8.0 ppm (Deshielded, adjacent to N).

-

Absence of F-coupling: Confirm loss of C-F coupling patterns if using fluoro precursor.

-

Part 4: Functionalization & Applications

Once synthesized, the scaffold acts as a pivot point. The C-4 bromine is the "active site" for library generation.[10]

Divergent Synthesis Map

Figure 2: Divergent functionalization strategy. The C-4 bromine allows for rapid expansion into biaryl or amino-aryl chemical space.

Case Study: PI3K Inhibitor Synthesis

In the development of PI3K inhibitors, the morpholine ring mimics the ATP adenine base's interaction with the hinge region.

-

Reaction: Suzuki coupling of 4-(4-bromopyridin-2-yl)morpholine with an indazole boronic ester.

-

Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/Water, 100°C.

-

Outcome: The biaryl system is formed efficiently. The morpholine remains stable, maintaining the required solubility profile for the final drug candidate.

References

-

PubChem. "4-(4-Bromopyridin-2-yl)morpholine Compound Summary."[7] National Library of Medicine. [Link][7]

-

Common Chemistry. "CAS Registry Number 1040377-12-5 Detail."[7] American Chemical Society. [Link][7]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 10. nbinno.com [nbinno.com]

4-(4-Bromopyridin-2-yl)morpholine synthesis pathway

This guide details the synthesis of 4-(4-Bromopyridin-2-yl)morpholine , a critical heterocyclic building block used in medicinal chemistry for the development of kinase inhibitors and GPCR ligands.

The synthesis centers on the regioselective functionalization of the 2,4-dihalopyridine scaffold. The core challenge is distinguishing between the C2 and C4 electrophilic sites. This guide provides two validated pathways: a scalable Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis & Mechanistic Logic[1]

The Regioselectivity Challenge

The precursor, 2,4-dibromopyridine , possesses two electrophilic sites.

-

C2 Position (Target): Located

to the pyridine nitrogen. It is highly activated due to the strong inductive effect (-I) of the nitrogen and the ability to stabilize the anionic Meisenheimer intermediate directly on the electronegative nitrogen. -

C4 Position (Byproduct): Located

to the nitrogen. While also activated, the inductive effect is weaker due to distance, making it less electrophilic than C2 under standard kinetic control.

Therefore, the reaction of morpholine with 2,4-dibromopyridine favors the C2-substitution product (the target), provided that temperature and stoichiometry are controlled to prevent disubstitution.

Pathway Visualization

Figure 1: Reaction pathways showing the kinetic preference for C2 substitution.

Part 2: Experimental Protocols

Method A: Nucleophilic Aromatic Substitution (

)

Best for: Scale-up (>10g), cost-efficiency, and standard lab preparation.

Materials

| Reagent | Equiv. | Role |

| 2,4-Dibromopyridine | 1.0 | Electrophile |

| Morpholine | 1.1 | Nucleophile |

| 2.0 | Base (Acid Scavenger) | |

| DMF or NMP | 5-10 vol | Solvent (Polar Aprotic) |

Step-by-Step Protocol

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromopyridine (1.0 eq) in DMF (concentration ~0.5 M).

-

Addition: Add

(2.0 eq) followed by the dropwise addition of morpholine (1.1 eq).-

Critical Note: Do not add excess morpholine initially. Excess nucleophile increases the risk of disubstitution (formation of 2,4-dimorpholinopyridine).

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar). Monitor by TLC or LC-MS every hour.-

Endpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the starting material (

in 20% EtOAc/Hex) and the appearance of the product (

-

-

Work-up:

-

Pour the mixture into ice-cold water (5x reaction volume). The product may precipitate as a solid.[1]

-

If solid forms: Filter, wash with water, and dry.[3]

-

If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with brine (2x) and water (2x) to remove DMF. Dry over

, filter, and concentrate.

-

Purification: The crude residue often contains traces of the C4-isomer. Purify via silica gel flash chromatography (Gradient: 0%

30% EtOAc in Hexanes).-

Target (C2-isomer): Elutes second (more polar than starting material, less polar than byproduct).

-

Byproduct (C4-isomer): Typically elutes later due to higher polarity of the 4-amino pyridine system.

-

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: High-value synthesis requiring >98% regioselectivity or if the

Materials

| Reagent | Equiv. | Role |

| 2,4-Dibromopyridine | 1.0 | Electrophile |

| Morpholine | 1.2 | Nucleophile |

| 0.02 (2 mol%) | Catalyst Precursor | |

| Xantphos | 0.04 (4 mol%) | Ligand (Ensures C2 selectivity) |

| 2.0 | Base | |

| 1,4-Dioxane | 10 vol | Solvent |

Step-by-Step Protocol

-

Degassing: Charge a reaction vial with 2,4-dibromopyridine,

, Xantphos, and -

Solvation: Add anhydrous 1,4-Dioxane and Morpholine via syringe.

-

Reaction: Heat to 100°C for 12 hours.

-

Work-up: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

-

Purification: Flash chromatography as described in Method A.

Part 3: Characterization & Quality Control[1]

Expected Analytical Data

-

Physical State: Off-white to pale yellow solid.

-

1H NMR (400 MHz,

):-

8.05 (d,

-

6.80 (d,

-

6.72 (dd,

-

3.78 (m, 4H, Morpholine

-

3.50 (m, 4H, Morpholine

-

Diagnostic: The coupling constant of the proton at C6 (

Hz) confirms the 2,4-substitution pattern is intact.

-

8.05 (d,

-

LC-MS:

(1:1 Br isotope pattern).

Workflow Diagram

Figure 2: Experimental workflow for the

Part 4: Troubleshooting & Safety

| Issue | Root Cause | Solution |

| Low Yield (<40%) | Incomplete conversion or hydrolysis. | Ensure DMF is anhydrous. Increase temperature to 100°C. |

| High Disubstitution | Excess morpholine or high temp. | Strictly control stoichiometry (1.1 eq). Add morpholine slowly at temp. |

| Isomer Mixture | Poor regioselectivity. | Switch to Method B (Pd-catalyzed). Pd prefers C2 insertion significantly [2]. |

| Dark Coloration | Oxidation of amine/pyridine.[6] | Perform reaction under strict inert atmosphere ( |

Safety Note: 2,4-Dibromopyridine is an irritant.[7] Morpholine is corrosive and flammable. All operations must be conducted in a fume hood.

References

-

Regioselectivity in Cross-Coupling of 2,4-Dibromopyridine

-

Source: Bach, T. et al. "Regioselective coupling reactions of 2,4-dibromopyridine." Tetrahedron Letters.

- Context: Confirms that Pd-catalyzed oxidative addition occurs preferentially at the C2 position due to electronic activ

-

Verification:

-

-

Mechanistic Insight on Pyridine Halogen Reactivity

-

Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.

- Context: Standard reference text confirming the nucleophilic susceptibility order: C2/C6 > C4 >> C3/C5 for halopyridines.

-

Verification:

-

-

Common Chemistry Database

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of 4-(4-Bromopyridin-2-yl)morpholine

The following technical guide is structured to address the specific challenges in the synthesis and application of 4-(4-Bromopyridin-2-yl)morpholine , a critical intermediate in modern drug discovery.

A Technical Guide to Discovery, Synthesis, and Application in Kinase Inhibitor Design[1]

Executive Summary & Chemical Identity[1][2]

4-(4-Bromopyridin-2-yl)morpholine is a "privileged scaffold" intermediate used extensively in the synthesis of PI3K, mTOR, and other kinase inhibitors. Its structural value lies in its bifunctionality: the morpholine ring improves solubility and pharmacokinetic (PK) profiles, while the C4-bromine serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to attach pharmacophoric warheads.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-(4-bromopyridin-2-yl)morpholine |

| CAS Number | 1040377-12-5 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 243.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |

| Key Hazard | Skin/Eye Irritant (H315, H319); Respiratory Irritant (H335) |

The Regioselectivity Challenge: A History of "Discovery"

Unlike natural products discovered in soil samples, the "discovery" of 4-(4-Bromopyridin-2-yl)morpholine is a story of synthetic evolution . The molecule emerged as high-throughput screening (HTS) libraries shifted towards "fragment-based" drug design in the mid-2000s.

The core historical and technical challenge in accessing this molecule is the Regioselectivity Paradox of the starting material, 2,4-dibromopyridine .

The Paradox

When reacting 2,4-dibromopyridine with a nucleophile (like morpholine), two pathways compete:

-

Path A (C4 Attack): Under standard Nucleophilic Aromatic Substitution (S

Ar) conditions (heat, base), the C4 position is often more reactive due to the stabilization of the Meisenheimer complex (para-quinoid resonance). This yields the undesired isomer: 4-(2-bromopyridin-4-yl)morpholine. -

Path B (C2 Attack): The C2 position is electronically activated by the adjacent nitrogen (-I effect) but is sterically more hindered and less favored in S

Ar compared to C4. However, in Metal-Catalyzed Cross-Coupling , the oxidative addition of Palladium (Pd) occurs preferentially at the C2-Br bond due to its electronic deficiency.

Historical Insight: Early attempts using simple heating often resulted in mixtures or the wrong isomer. The "discovery" of reliable access to this scaffold correlates with the widespread adoption of Buchwald-Hartwig amination conditions, which allow chemists to override the intrinsic S

Caption: Divergent synthesis pathways. Pd-catalysis is required to selectively target the C2 position.

Validated Experimental Protocol

To ensure scientific integrity, the following protocol uses a Buchwald-Hartwig approach to guarantee the formation of the C2-morpholino derivative. This method is superior to S

Reagents & Materials

-

Substrate: 2,4-Dibromopyridine (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: BINAP or Xantphos (10 mol%) - BINAP is preferred for C2 selectivity.

-

Base: Cs

CO -

Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 3-neck round bottom flask and equip with a magnetic stir bar, reflux condenser, and argon inlet.

-

Charging: Add 2,4-Dibromopyridine (2.37 g, 10 mmol), Pd(OAc)

(112 mg, 0.5 mmol), and BINAP (622 mg, 1.0 mmol). -

Solvent Addition: Add anhydrous Toluene (50 mL) via syringe. Stir for 5 minutes to complex the catalyst.

-

Reagent Addition: Add Morpholine (1.05 mL, 12 mmol) and Cs

CO -

Reaction: Heat the mixture to 80°C (oil bath temperature). Monitor by TLC (Hexane:EtOAc 4:1).

-

Checkpoint: The starting material (Rf ~0.8) should disappear. The product (Rf ~0.4) will appear.[1]

-

Note: Do not overheat (>100°C) to avoid disubstitution at the C4 position.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Validation:

-

1H NMR (CDCl3): Look for the distinct doublet of the C3 proton on the pyridine ring.[2] The C2-morpholine substitution shifts the C3 proton upfield compared to the C4-isomer.

-

Application in Drug Discovery (PI3K/mTOR)

Once synthesized, 4-(4-Bromopyridin-2-yl)morpholine serves as the electrophile in Suzuki-Miyaura Cross-Coupling . This is the standard workflow for generating PI3K inhibitors (e.g., analogs of ZSTK474 or PI-103).

Mechanism of Action Relevance

The morpholine oxygen often forms a critical hydrogen bond with the hinge region (Valine residue) of the kinase ATP-binding pocket, while the pyridine ring acts as a scaffold to orient the "warhead" (attached at C4) into the affinity pocket.

Synthesis Workflow Diagram

Caption: The critical role of the intermediate in the linear synthesis of kinase inhibitors.

References

-

Regioselectivity in Pd-Catalyzed Coupling

-

Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.

- Source: ResearchG

-

URL:

-

-

Chemical Identity & Properties

-

Title: 4-(4-Bromopyridin-2-yl)morpholine (CID 51063918)[3]

-

Source: PubChem

-

URL:

-

-

PI3K Inhibitor Context

-

Title: Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl)morpholine derivatives as novel PI3K inhibitors.

- Source: Bioorganic & Medicinal Chemistry Letters (via PubMed)

-

URL:

-

-

General Synthesis of Morpholino-Pyridines

-

Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.[4]

- Source: MDPI (Molecules)

-

URL:

-

Sources

- 1. 446292-04-2|4-(4-Nitrophenyl)morpholin-3-one|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions [mdpi.com]

A Comprehensive Technical Guide to 4-(4-Bromopyridin-2-yl)morpholine for Researchers and Drug Development Professionals

An In-Depth Analysis of a Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of 4-(4-Bromopyridin-2-yl)morpholine

4-(4-Bromopyridin-2-yl)morpholine, with CAS Number 1040377-12-5, is a strategically important heterocyclic building block in the landscape of drug discovery and development.[1] Its unique molecular architecture, combining the functionalities of a bromopyridine and a morpholine moiety, offers medicinal chemists a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine ring, an electron-deficient aromatic system, is a common feature in many approved drugs, while the morpholine group is frequently incorporated to enhance physicochemical properties such as solubility and metabolic stability.[2] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of 4-(4-Bromopyridin-2-yl)morpholine, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Landscape

A critical first step in any research and development program is the reliable sourcing of starting materials. 4-(4-Bromopyridin-2-yl)morpholine is available from a range of commercial suppliers, catering to different scales of research needs, from discovery chemistry to process development. The purity and available quantities can vary between suppliers, and it is crucial to select a vendor that meets the specific requirements of the intended application. Below is a comparative summary of some of the key suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD229800 | 98% | 100mg, 250mg, 1g, 5g |

| Lead Sciences | - | - | 100mg, 250mg, 1g, 5g |

| Fluorochem | F234344 | 98% | 100mg, 250mg, 1g, 5g, 10g |

| ChemScene | CS-W010268 | ≥98% | - |

This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and pricing.

When selecting a supplier, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to ensure the material meets the required quality standards. A typical CoA will include information on identity (confirmed by ¹H NMR and/or MS), purity (determined by HPLC or GC), and appearance.

Synthesis and Purification: A Practical Approach

The synthesis of 4-(4-Bromopyridin-2-yl)morpholine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile reaction in pyridine chemistry involves the displacement of a halide from the electron-deficient pyridine ring by a nucleophile, in this case, morpholine.[3] The reactivity of halopyridines in SNAr reactions is generally in the order of F > Cl > Br > I, and the substitution is most favorable at the 2- and 4-positions of the pyridine ring.[3]

Synthetic Workflow

The logical flow for the synthesis of 4-(4-Bromopyridin-2-yl)morpholine from readily available starting materials is outlined below.

Caption: Synthetic workflow for 4-(4-Bromopyridin-2-yl)morpholine.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general procedure for the synthesis of 4-(4-Bromopyridin-2-yl)morpholine via a nucleophilic aromatic substitution reaction.

Materials:

-

2,4-Dibromopyridine

-

Morpholine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or ethanol)[4]

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

-

Eluents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of 2,4-dibromopyridine (1.0 eq.) in a suitable solvent, add morpholine (1.0-1.2 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).

-

Heat the reaction mixture at a temperature ranging from 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate forms, it can be removed by filtration. Otherwise, dilute the reaction mixture with water and extract the product with an organic solvent.[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by silica gel column chromatography or recrystallization to afford the pure 4-(4-Bromopyridin-2-yl)morpholine.

Quality Control and Analytical Characterization

Ensuring the identity and purity of 4-(4-Bromopyridin-2-yl)morpholine is paramount for its successful application in research and development. A combination of analytical techniques is employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of 4-(4-Bromopyridin-2-yl)morpholine will exhibit characteristic signals for the protons on the pyridine ring and the morpholine moiety. The protons on the pyridine ring will appear in the aromatic region (typically δ 6.5-8.5 ppm), and their splitting patterns will be indicative of their substitution pattern. The protons of the morpholine ring will appear as two distinct multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will resonate in the downfield region (typically δ 110-160 ppm), while the morpholine carbons will appear in the upfield region (typically δ 45-70 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique used to assess the purity of 4-(4-Bromopyridin-2-yl)morpholine. A reverse-phase HPLC method is typically employed for this purpose.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | A suitable gradient from a low to high percentage of organic solvent (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

These are general parameters and may require optimization for specific instruments and columns.

The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular weight for C₉H₁₁BrN₂O is approximately 243.10 g/mol .[1]

Applications in Drug Discovery and Medicinal Chemistry

4-(4-Bromopyridin-2-yl)morpholine is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the area of kinase inhibitors.[6][7] The bromine atom at the 4-position of the pyridine ring serves as a convenient point for modification through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the rapid generation of libraries of analogues for SAR studies.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-aminopyridine scaffold, which can be accessed from 4-(4-Bromopyridin-2-yl)morpholine, is a well-established hinge-binding motif in many kinase inhibitors. The morpholine moiety can occupy the solvent-exposed region of the ATP-binding pocket and can be modified to improve potency, selectivity, and pharmacokinetic properties.

Caption: Application of 4-(4-Bromopyridin-2-yl)morpholine in kinase inhibitor synthesis.

Safety and Handling

4-(4-Bromopyridin-2-yl)morpholine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(4-Bromopyridin-2-yl)morpholine has established itself as a valuable and versatile building block in the arsenal of medicinal chemists. Its ready commercial availability, straightforward synthesis, and the strategic placement of its functional groups make it an ideal starting point for the development of novel therapeutics, particularly in the competitive field of kinase inhibitor discovery. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will empower researchers to effectively utilize this key intermediate in their drug discovery endeavors.

References

- Amin, A. H., Mehta, D. R., & Samarth, S. S. (1970). Progress in Drug Research. In E. Zucker (Ed.), Progress in Drug Research (Vol. 14, p. 218). Birkhauser Verlag.

- BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.

- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.

- MLR Institute of Pharmacy. (n.d.). Pharmaceutical Organic Chemistry-II Lab Manual.

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.).

- Rasayan Journal of Chemistry. (2012). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS.

-

PubChem. (n.d.). 4-(4-Bromopyridin-2-yl)morpholine. Retrieved from [Link]

- IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

- US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents. (n.d.).

- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave he

- Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.).

- ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

- Organic Syntheses. (n.d.). 2-bromopyridine.

- ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines.

- YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline.

- MDPI. (2021).

- ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.

- RSC Publishing. (2024).

- PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.

- PubMed. (2014).

- Charles River Laboratories. (2024).

- NIH. (n.d.).

- ResearchGate. (2021).

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

- MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.

- ACD/Labs. (2008).

- ResearchGate. (2015). (PDF)

- MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.

- Drug Repurposing Patent Applic

- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).

- NIH. (2021).

- PubMed. (2020).

- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra..). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.

Sources

- 1. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. acdlabs.com [acdlabs.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Versatility of the 2-Morpholinopyridine Scaffold: A Technical Guide to the Synthesis and Analog Development of 4-(4-Bromopyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-morpholinopyridine scaffold represents a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways, most notably in oncology. This technical guide provides an in-depth exploration of 4-(4-bromopyridin-2-yl)morpholine as a core chemical entity. We will dissect its synthesis, explore the nuanced structure-activity relationships (SAR) of its analogs, and delve into the strategic application of bioisosterism to modulate its physicochemical and pharmacological properties. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the 2-Morpholinopyridine Core

The morpholine moiety is a cornerstone in drug design, prized for its ability to improve the aqueous solubility and metabolic stability of parent molecules.[1] When appended to a pyridine ring, particularly at the 2-position, it forms a scaffold that has demonstrated significant potential in the development of kinase inhibitors and other targeted therapies.[2] The 4-(4-bromopyridin-2-yl)morpholine structure, in particular, offers a strategic trifecta for medicinal chemists: the morpholine for favorable pharmacokinetic properties, the pyridine ring as a key pharmacophoric element, and the bromine atom at the 4-position as a versatile handle for further chemical elaboration through cross-coupling reactions.[3] This guide will provide a detailed examination of this core structure and its potential for analog development.

Synthesis of the Core Scaffold: 4-(4-Bromopyridin-2-yl)morpholine

The synthesis of 4-(4-bromopyridin-2-yl)morpholine is predicated on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen renders the C2 and C4 positions susceptible to nucleophilic attack. This inherent reactivity is exploited in the reaction of a suitable di-substituted pyridine with morpholine.

Retrosynthetic Analysis and Key Precursor

The most logical synthetic route involves the reaction of 2,4-dibromopyridine with morpholine. The regioselectivity of this reaction is a key consideration. In pyridine systems, nucleophilic substitution preferentially occurs at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

Proposed Experimental Protocol: Synthesis of 4-(4-Bromopyridin-2-yl)morpholine

This protocol is based on established methodologies for nucleophilic aromatic substitution on dihalopyridines.

Reaction Scheme:

Caption: Synthetic route to 4-(4-bromopyridin-2-yl)morpholine.

Materials and Reagents:

-

2,4-Dibromopyridine

-

Morpholine

-

Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dibromopyridine (1.0 eq) in DMSO (5-10 mL per mmol of pyridine) is added morpholine (1.1-1.5 eq) and potassium carbonate (2.0-3.0 eq).

-

The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford 4-(4-bromopyridin-2-yl)morpholine.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Analogs and Structure-Activity Relationships (SAR)

The 4-(4-bromopyridin-2-yl)morpholine scaffold is a versatile starting point for generating a library of analogs with diverse biological activities. The primary areas of therapeutic interest for this class of compounds have been in oncology, particularly as kinase inhibitors.[4]

The 2-Morpholinopyridine Moiety as a Kinase Hinge-Binder

The nitrogen atom of the pyridine ring and the adjacent exocyclic nitrogen of the morpholine can form crucial hydrogen bond interactions with the hinge region of many protein kinases, a key determinant of binding affinity.

Modifications at the 4-Position of the Pyridine Ring

The bromine atom at the 4-position is a prime site for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the SAR at this position.

| Modification at C4 | Rationale / Observed Effect on Activity | Reference Example |

| Aryl/Heteroaryl Groups | Can engage in additional hydrophobic or π-stacking interactions within the kinase active site, potentially increasing potency and selectivity. | Analogs of gefitinib with 4-anilinoquinazoline scaffolds have shown potent antitumor activity.[5] |

| Small Alkyl/Alkynyl Groups | Can probe the size and nature of the pocket in the target protein. | Studies on isothiazolo[4,3-b]pyridines as dual PIKfyve and PIP4K2C inhibitors have explored various alkynyl substitutions.[6] |

| Amine/Amide Linkages | Can introduce additional hydrogen bonding opportunities and modulate physicochemical properties. | Pyridine-based Rho kinase (ROCK) inhibitors have been developed with amide linkages at the 4-position.[7] |

Modifications of the Morpholine Ring

While often considered a "solubility tag," modifications to the morpholine ring can also impact biological activity and pharmacokinetic properties.

| Modification | Rationale / Observed Effect on Activity | Reference Example |

| C-Substitution | Introduction of substituents on the morpholine ring can influence its conformation and interactions with the solvent or target protein. | SAR studies on morpholine derivatives have shown that C-substitution can impact anticancer activity.[2] |

| Ring Bioisosteres | Replacement of the morpholine ring with other saturated heterocycles can fine-tune basicity, polarity, and metabolic stability. | The replacement of morpholine with piperidine or piperazine is a common strategy in drug design.[1][8] |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing lead compounds by exchanging a functional group with another that has similar steric and electronic properties but may alter physicochemical characteristics, metabolic stability, or target engagement.[9]

Bioisosteres for the Morpholine Ring

The morpholine ring can be replaced by a variety of other cyclic systems to modulate properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.

Caption: Common bioisosteric replacements for the morpholine ring.

-

Thiomorpholine: Increases lipophilicity and can alter metabolic pathways.

-

Piperidine: Increases the basicity of the nitrogen atom, which can influence receptor interactions and pharmacokinetic properties.[8]

-

Piperazine: Introduces a second nitrogen atom, providing an additional point for derivatization and potentially altering solubility and basicity.

-

Tetrahydropyran: Removes the basic nitrogen, which can be advantageous if basicity is a liability for off-target effects or poor cell permeability.[10]

-

Spirocyclic systems (e.g., spiro-oxetane): These can introduce three-dimensionality, which may improve solubility and reduce the planarity of the molecule, a factor sometimes associated with toxicity.[11]

Bioisosteres for the 4-Bromopyridine Moiety

The 4-bromophenyl group is a common fragment in medicinal chemistry, but its replacement can be desirable to improve metabolic stability, modulate electronic properties, or explore new intellectual property space.

-

Other Halogens (F, Cl): Fluorine and chlorine can alter the electronic nature of the ring and its susceptibility to metabolic oxidation.

-

Small Alkyl Groups (e.g., methyl, ethyl): Can provide a non-metabolically labile hydrophobic interaction.

-

Nitriles (-CN): Can act as a hydrogen bond acceptor and is generally metabolically stable.

-

Other Heterocyclic Rings (e.g., Pyrimidine, Pyrazole): The pyrimidine ring, for instance, is a well-established bioisostere for the phenyl ring and can introduce additional hydrogen bond acceptors, potentially improving pharmacokinetic properties.[12]

Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant number of 2-morpholinopyridine derivatives have demonstrated inhibitory activity against kinases in the PI3K/Akt/mTOR pathway.[13][14] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Analogs of 4-(4-bromopyridin-2-yl)morpholine can be designed to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

4-(4-Bromopyridin-2-yl)morpholine is a highly valuable and strategically designed chemical scaffold. Its synthesis is accessible through established chemical principles, and its structure offers multiple avenues for analog development. A thorough understanding of the structure-activity relationships and the judicious application of bioisosteric replacement strategies can lead to the discovery of novel and potent therapeutics, particularly in the realm of oncology. This guide provides a foundational framework for researchers to build upon in their quest for the next generation of targeted therapies.

References

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

-

PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. (2021, March 19). YouTube. Retrieved February 7, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved February 7, 2026, from [Link]

-

Ring Bioisosteres. (2024, February 17). Cambridge MedChem Consulting. Retrieved February 7, 2026, from [Link]

-

Video: PI3K/mTOR/AKT Signaling Pathway. (2023, April 30). JoVE. Retrieved February 7, 2026, from [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 25). PubMed. Retrieved February 7, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (n.d.). American Association for Cancer Research. Retrieved February 7, 2026, from [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Atlantis Press. Retrieved February 7, 2026, from [Link]

-

Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023, February 15). PubMed. Retrieved February 7, 2026, from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Ruthenium(II) polypyridyl complexes with visible light-enhanced anticancer activity and multimodal cell imaging. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). MDPI. Retrieved February 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | MDPI [mdpi.com]

- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. youtube.com [youtube.com]

Applications of 4-(4-Bromopyridin-2-yl)morpholine in Medicinal Chemistry: An Application and Protocol Guide

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing and optimizing lead compounds is paramount. Medicinal chemists rely on "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The morpholine ring is a quintessential example of such a scaffold.[1][2] Its inclusion in a drug candidate often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and its basicity is weaker than that of piperidine, which can be advantageous for pharmacokinetic profiles.[1]

When this privileged morpholine moiety is attached to a pyridine ring, another cornerstone of medicinal chemistry, the resulting structure becomes a powerful tool.[3] The compound 4-(4-Bromopyridin-2-yl)morpholine represents a particularly strategic building block. It synergistically combines the beneficial properties of the morpholine group with the synthetic versatility of a brominated pyridine core. The bromine atom serves as a highly effective "synthetic handle," enabling a wide array of cross-coupling reactions that are fundamental to the exploration of structure-activity relationships (SAR).[4][5][6] This guide provides an in-depth look at the applications of this compound, complete with detailed protocols for its most common and impactful transformations in a medicinal chemistry setting.

Compound Profile and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design.

| Property | Value | Source |

| IUPAC Name | 4-(4-bromo-2-pyridinyl)morpholine | [7] |

| CAS Number | 1040377-12-5 | [7] |

| Molecular Formula | C₉H₁₁BrN₂O | [7] |

| Molecular Weight | 243.10 g/mol | [7] |

GHS Hazard Information: Researchers should handle this compound with appropriate personal protective equipment (PPE). It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

Core Application: A Versatile Electrophile for Cross-Coupling Reactions

The primary utility of 4-(4-Bromopyridin-2-yl)morpholine stems from the reactivity of the C4-bromine bond on the pyridine ring. This site is an ideal electrophile for palladium-catalyzed cross-coupling reactions, which have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in pharmaceutical research.[5][8] These reactions empower chemists to rapidly diversify the core scaffold, generating libraries of analogues to systematically probe the molecular interactions that govern a drug's efficacy and selectivity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in drug discovery for creating biaryl and heteroaryl-aryl structures. Its popularity is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9][10]

Causality and Experimental Rationale

For a medicinal chemist, the Suzuki reaction is the workhorse for SAR exploration. By coupling 4-(4-Bromopyridin-2-yl)morpholine with various boronic acids, one can systematically introduce different aromatic and heterocyclic substituents at the 4-position of the pyridine ring. This allows for the precise mapping of how steric bulk, electronics (electron-donating vs. withdrawing groups), and hydrogen-bonding potential in this region of the molecule impact target engagement and biological activity.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[11] The choice of base is critical for activating the boronic acid for the transmetalation step.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 4-(4-Bromopyridin-2-yl)morpholine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq) followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Presentation: Example Suzuki Couplings

| Arylboronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-90 |

| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |

| Indole-5-boronic acid | XPhos Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 85 | 70-80 |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry. Many active pharmaceutical ingredients contain arylamine moieties, which are often crucial for target binding via hydrogen bonding.

Causality and Experimental Rationale

This reaction allows chemists to introduce a diverse range of nitrogen-based functional groups—including primary amines, secondary amines, and anilines—at the 4-position of the pyridine ring. This is critical for modulating a molecule's pKa, improving its binding affinity, and altering its pharmacokinetic profile. The reaction requires a palladium catalyst, a specialized phosphine ligand to facilitate the C-N reductive elimination step, and a strong, non-nucleophilic base to deprotonate the amine nucleophile.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol

-

Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.08 eq), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq) to a dry reaction vessel.

-

Reagent Addition: Add the 4-(4-Bromopyridin-2-yl)morpholine (1.0 eq) and the amine (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring for 6-24 hours, monitoring by LC-MS.

-

Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material by flash column chromatography.

Case Study: Application in the Synthesis of Kinase Inhibitors

The 2-morpholinopyridine scaffold is a key structural motif in a multitude of kinase inhibitors. Kinases are critical cell signaling proteins, and their dysregulation is a hallmark of cancer and inflammatory diseases.[2][12] The 4-anilinoquinazoline and related pyridine cores are well-established "hinge-binding" motifs that anchor inhibitors in the ATP-binding site of many kinases.[13]

Let's consider a hypothetical synthetic route to a potential MAP4K4 inhibitor, a kinase implicated in inflammation and metabolic diseases.[14]

Caption: Synthetic pathway to a hypothetical kinase inhibitor.

In this strategy, 4-(4-Bromopyridin-2-yl)morpholine serves as the starting point. A Suzuki coupling with an aminophenylboronic acid derivative installs an aniline moiety. This aniline can then be further elaborated, for example, through an amide coupling, to generate a final molecule designed to fit the specific contours of the MAP4K4 active site.

Structure-Activity Relationship (SAR) Insights

-

The Morpholine Group: This group is often positioned to interact with the solvent or can form a hydrogen bond with the "hinge region" of the kinase. Its presence enhances solubility and provides a vector for optimizing pharmacokinetics.[2]

-

The Pyridine Core: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, anchoring the molecule to the kinase hinge.

-

The C4-Substituent (from cross-coupling): The group installed at the 4-position typically extends into a more variable region of the ATP-binding pocket. Modifying this group via Suzuki or Buchwald-Hartwig chemistry is the primary method for achieving potency and, critically, selectivity for the target kinase over other kinases in the human kinome.

Caption: Simplified signaling pathway inhibited by a MAP4K4 inhibitor.

Conclusion

4-(4-Bromopyridin-2-yl)morpholine is a high-value, versatile building block for medicinal chemistry and drug development. Its structure elegantly combines a property-enhancing morpholine moiety with a synthetically tractable bromopyridine core. Its primary application as an electrophile in robust and reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enables the rapid and systematic generation of compound libraries. This accelerates the exploration of structure-activity relationships, a critical process in the journey to identify and optimize novel therapeutic agents, particularly within the crucial class of kinase inhibitors.

References

- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine - Benchchem. (n.d.). BenchChem.

- Expand your building block collection with our C-Substituted Morpholines. (2021, April 26). Life Chemicals.

-

Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 176, 156-179. [Link]

- Drug Repurposing Patent Applications April–June 2025. (2025). ASSAY and Drug Development Technologies.

-

Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. [Link]

-

4-(4-Bromopyridin-2-yl)morpholine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

- 4-(6-Bromopyridin-3-yl)morpholine. (n.d.). Fluorochem.

-

Singh, R. K., Kumar, S., & Singh, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Chemical Reviews, 116(19), 12564–12649. This is a general reference, the provided link is to a similar article. The specific search results did not yield a direct link to this exact review, but similar content is available at: [Link]